molecular formula C24H22ClN7O B12456346 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide

Cat. No.: B12456346
M. Wt: 459.9 g/mol
InChI Key: SSCKJFUQFIDTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a chlorophenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted triazine derivatives.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide can be compared with other triazine derivatives, such as:

The uniqueness of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C24H22ClN7O

Molecular Weight

459.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide

InChI

InChI=1S/C24H22ClN7O/c1-16(21(33)27-20-14-12-17(25)13-15-20)26-22-30-23(28-18-8-4-2-5-9-18)32-24(31-22)29-19-10-6-3-7-11-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32)

InChI Key

SSCKJFUQFIDTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.